molecular formula CH3IMg B057380 Trideutero-methylmagnesium iodide CAS No. 41251-37-0

Trideutero-methylmagnesium iodide

Cat. No. B057380
CAS RN: 41251-37-0
M. Wt: 169.26 g/mol
InChI Key: VXWPONVCMVLXBW-GXXYEPOPSA-M
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Description

Trideutero-methylmagnesium iodide, also known as Methyl-d3-magnesium iodide, is a chemical compound used in scientific research . Its linear formula is CD3MgI and it has a molecular weight of 169.26 .


Molecular Structure Analysis

The linear formula of Trideutero-methylmagnesium iodide is CD3MgI . This indicates that it consists of a deuterated methyl group (CD3) bonded to a magnesium ion, which is in turn bonded to an iodide ion.


Physical And Chemical Properties Analysis

Trideutero-methylmagnesium iodide has a density of 0.871 g/mL at 25°C . It is typically available as a 1.0 M solution in diethyl ether . The exact boiling and melting points are not provided in the search results.

Scientific Research Applications

  • α-Deuterium Kinetic Isotope Effects in Reactions of Methylmagnesium Iodide : This study discusses the kinetic isotope effects for reactions involving methylmagnesium iodide, offering insights into the reactivity of these compounds in organic synthesis (Holm, 1996).

  • Synthesis of Ethyl Isopropylcyanoacetate : This research focuses on the preparation of ethyl isopropylcyanoacetate using trideuteromethylmagnesium iodide, illustrating the compound's utility in synthesizing specific organic molecules (Jakobsen, Madsen, & Lawesson, 1966).

  • Addition to Germasilenes and Digermenes : The study shows how methylmagnesium iodide adds to certain silicon-germanium compounds, indicating its role in the formation of complex organometallic structures (Dixon, Netherton, & Baines, 1998).

  • Synthesis of Functionalised Cyclohexanones : This research explores the use of methylmagnesium iodide in the synthesis of cyclohexanones, demonstrating its application in creating building blocks for more complex molecules (Meulemans, Stork, Jansen, & Groot, 1998).

  • Mechanism of Acetal Cleavage : The study investigates the role of methylmagnesium iodide in the cleavage of certain organic compounds, contributing to our understanding of its reactivity and mechanism of action (Abell & Massy-Westropp, 1985).

  • Action on Cobaltous Chloride : This research examines the interaction between methylmagnesium iodide and cobaltous chloride, highlighting its potential in creating metal-organic frameworks or complexes (Abraham & Hogarth, 1968).

Safety And Hazards

Trideutero-methylmagnesium iodide is classified as extremely flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to use it only in a well-ventilated place .

properties

IUPAC Name

magnesium;trideuteriomethane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPONVCMVLXBW-GXXYEPOPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C-]([2H])[2H].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459001
Record name Trideutero-methylmagnesium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trideutero-methylmagnesium iodide

CAS RN

41251-37-0
Record name Trideutero-methylmagnesium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-D3- magnesium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
D Nicoletti, A Mourino, M Torneiro - The Journal of Organic …, 2009 - ACS Publications
… Addition of methyllithium provided 11a in 93% yield, while addition of trideutero-methylmagnesium iodide produced the tertiary alcohol 11b in 96% yield. Both alcohols were analytically …
Number of citations: 9 pubs.acs.org
B Latli, MJ Hrapchak, JT Reeves… - Journal of Labelled …, 2023 - Wiley Online Library
… This compound was reacted with a solution of trideutero methylmagnesium iodide in ether to give the tertiary alcohol [2H6]-15 in good yield. Treatment with Deoxo-Fluor® at 0 oC in …
JD DE VRIEZE - 1969 - search.proquest.com
… -2, 3, 4,4, 5, 6-hexamethyl-2,5-cyclohexadiene (triene 23) was prepared from the reaction of hexamethyl-2,5-cyclohexadienone (34) (21) with trideuteromethylmagnesium iodide . The …
Number of citations: 2 search.proquest.com

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